Carbonic acid, 2-isocyano-2-methylpropyl methyl ester
Description
Properties
CAS No. |
234772-37-3 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2-isocyano-2-methylpropyl) methyl carbonate |
InChI |
InChI=1S/C7H11NO3/c1-7(2,8-3)5-11-6(9)10-4/h5H2,1-2,4H3 |
InChI Key |
PLYOCTJASXDBHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)OC)[N+]#[C-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Carbonate Esters
3,3-Diphenylene-4-Phenylpyrazolenine Carbonic Acid-(5)-Methyl Ester (Fig. 13 in )
- Structure : Contains an aromatic pyrazolenine ring system attached to a carbonate ester.
- Reactivity : Likely participates in electrophilic aromatic substitution or cyclization due to the conjugated aromatic system.
- Contrast: Unlike the target compound, this analogue lacks the isocyano group, limiting its utility in nitrene-based or multicomponent reactions.
Functional Analogues: Methyl Esters of Diterpenic Acids
Sandaracopimaric Acid Methyl Ester and Communic Acid Methyl Esters ()
- Structure : Methyl esters of diterpenic acids with complex polycyclic frameworks (e.g., sandaracopimaric acid has a pimarane skeleton).
- Reactivity : Primarily inert esters used to enhance volatility for gas chromatography (GC-MS) analysis .
- Applications: Employed in resin analysis of Austrocedrus chilensis to study seasonal variation in terpenoid profiles .
- Contrast : These esters lack reactive functional groups like isocyanides, making them unsuitable for synthetic chemistry applications requiring nucleophilic or cycloaddition reactivity.
Simple Methyl Esters in Analytical Chemistry
Palmitic Acid Methyl Ester, Stearic Acid Methyl Ester ()
- Structure : Straight-chain fatty acid methyl esters (FAMEs).
- Reactivity: Non-reactive under standard conditions; used as internal standards or biomarkers.
- Applications : Quantified via GC-MS to assess lipid profiles in liver and plasma samples .
- Contrast: The target compound’s branched alkyl chain and isocyano group impart distinct reactivity, enabling participation in C–N bond-forming reactions absent in FAMEs.
Comparative Data Table
Key Research Findings
Reactivity in Synthesis: The isocyano group in the target compound facilitates nitrogen incorporation into heterocycles, a feature absent in non-isocyanide esters like sandaracopimaric acid methyl ester .
Structural Complexity : Diterpenic acid esters (e.g., communic acid methyl esters) exhibit higher molecular weight and structural complexity but lower synthetic versatility compared to the target compound .
Analytical Utility : Simple methyl esters (e.g., palmitic acid methyl ester) are optimized for volatility and detection in GC-MS, whereas the target compound’s branched structure may reduce volatility, limiting its analytical use .
Q & A
Basic: What are the established synthetic routes for preparing 2-isocyano-2-methylpropyl methyl ester, and what key intermediates are involved?
Answer:
The compound is synthesized via multicomponent Ugi reactions, which involve cyclic imines (e.g., pyrrolines), carbonyl compounds, and isocyanides. For example, Banfi et al. (2008) demonstrated its use in enantioselective synthesis of N-acyl-2,5-disubstituted pyrrolidines, where 2-isocyano-2-methylpropyl methyl carbonate acts as the isocyanide component . Key intermediates include activated carbonyl derivatives (e.g., 2-phenylacetic acid) and cyclic imines. Reaction optimization typically employs polar aprotic solvents (e.g., DCM) and room-temperature conditions to preserve stereochemical integrity.
Advanced: How can reaction conditions (e.g., solvent, catalyst, temperature) be systematically optimized to enhance yield and stereoselectivity in Ugi reactions involving this compound?
Answer:
A factorial design of experiments (DoE) is recommended:
- Solvent screening: Test polar aprotic (e.g., DMF, THF) vs. non-polar solvents to balance solubility and reactivity .
- Catalyst selection: Chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) improve enantioselectivity, while Lewis acids (e.g., ZnCl₂) may accelerate imine activation .
- Temperature gradients: Lower temperatures (0–25°C) often favor kinetic control, reducing side reactions .
- Real-time monitoring: Use in-situ FTIR or HPLC to track intermediates and adjust parameters dynamically .
Basic: What analytical techniques are most effective for characterizing 2-isocyano-2-methylpropyl methyl ester and verifying its purity?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., isocyano δ 155–160 ppm in ¹³C) and confirms stereochemistry .
- Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular mass (C₆H₉NO₃, exact mass 143.0582) and fragmentation patterns .
- X-ray crystallography: Resolves absolute configuration in crystalline derivatives (e.g., Ugi adducts) .
Advanced: How do steric and electronic effects of the isocyano group influence stereochemical outcomes in cycloaddition or multicomponent reactions?
Answer:
The bulky 2-methylpropyl group imposes steric hindrance, favoring axial attack in cycloadditions, while the electron-withdrawing isocyano group polarizes adjacent bonds, enhancing electrophilicity. For example, in Ugi reactions, this leads to trans-selectivity in pyrrolidine formation due to staggered transition states . Computational studies (DFT) can model substituent effects on transition-state geometry .
Advanced: How should researchers resolve contradictions in reported enantiomeric excess (ee) values for reactions involving this compound?
Answer:
- Compare analytical methods: Chiral HPLC vs. NMR derivatization (e.g., Mosher’s esters) may yield discrepancies due to sensitivity limits .
- Replicate conditions: Ensure identical catalysts (e.g., chiral phosphoric acids) and solvent purity.
- Statistical analysis: Apply Grubbs’ test to identify outliers in datasets .
For example, Banfi et al. reported >90% ee using BINOL catalysts, while lower ee in other studies may stem from impure imine intermediates .
Basic: What are the primary applications of this compound in synthesizing bioactive or structurally complex molecules?
Answer:
It serves as a versatile isocyanide in:
- Pyrrolidine scaffolds: Precursors to antiviral or anti-inflammatory agents .
- Bicyclic lactams: Synthesized via post-Ugi cyclization for natural product mimics .
- Peptidomimetics: Incorporates non-natural amino acids via multicomponent reactions .
Advanced: How does the compound’s stability under acidic/basic conditions impact its utility in multi-step syntheses?
Answer:
The isocyano group is base-sensitive, requiring neutral to mildly acidic conditions (pH 5–7). Stability assays (TGA/DSC) show decomposition >120°C, limiting high-temperature applications . For multi-step syntheses, protect the isocyano group via in-situ generation (e.g., from stable precursors like formamides) .
Advanced: What methodologies are recommended for studying its interactions with biological targets (e.g., enzymes)?
Answer:
- Surface plasmon resonance (SPR): Measures binding kinetics with immobilized receptors .
- Molecular docking: Predicts binding modes using software (e.g., AutoDock) and cross-validates with mutagenesis data .
- Isothermal titration calorimetry (ITC): Quantifies thermodynamic parameters (ΔG, ΔH) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
